molecular formula C7H5F3O2 B3045430 2-(Trifluoromethyl)benzene-1,3-diol CAS No. 106877-44-5

2-(Trifluoromethyl)benzene-1,3-diol

Cat. No.: B3045430
CAS No.: 106877-44-5
M. Wt: 178.11 g/mol
InChI Key: ZVJCWLKZQKAPAM-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzene-1,3-diol is an organic compound characterized by a benzene ring substituted with a trifluoromethyl group and two hydroxyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)benzene-1,3-diol can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor, such as 1,3-dihydroxybenzene, using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfone under specific reaction conditions . Another method includes the lithiation of 1,3-bis(trifluoromethyl)benzene followed by hydrolysis to introduce the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted benzene derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

2-(Trifluoromethyl)benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzene-1,3-diol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electronic effects. The trifluoromethyl group can enhance the compound’s binding affinity to specific proteins or enzymes by lowering the pKa of adjacent functional groups and facilitating key interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)benzene-1,3-diol is unique due to the presence of both hydroxyl and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced acidity, increased lipophilicity, and unique reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(trifluoromethyl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2/c8-7(9,10)6-4(11)2-1-3-5(6)12/h1-3,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJCWLKZQKAPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10579575
Record name 2-(Trifluoromethyl)benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106877-44-5
Record name 2-(Trifluoromethyl)benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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